mAChR-IN-1 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

mAChR-IN-1 盐酸盐是一种有效的毒蕈碱胆碱能受体拮抗剂。 它以其对毒蕈碱乙酰胆碱受体的高亲和力和选择性而闻名,IC50 值为 17 nM 。该化合物主要用于科学研究,以研究毒蕈碱乙酰胆碱受体的功能和机制。

准备方法

合成路线和反应条件

mAChR-IN-1 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。详细的合成路线和反应条件是专有的,未公开。 据了解,该化合物是使用先进的有机合成技术合成的,包括使用保护基团、选择性官能化和纯化方法 .

工业生产方法

mAChR-IN-1 盐酸盐的工业生产遵循严格的方案,以确保高纯度和一致性。该过程涉及使用优化的反应条件进行大规模合成,然后通过结晶或色谱法进行纯化。 最终产品然后经过严格的质量控制测试,以确认其纯度和效力 .

化学反应分析

反应类型

mAChR-IN-1 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰化合物上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤素、烷基化剂和亲核试剂等试剂通常被使用.

形成的主要产品

从这些反应中形成的主要产品取决于所使用的特定试剂和条件。 例如,氧化可能会产生具有改变的官能团的氧化衍生物,而取代反应可以产生各种取代类似物 .

科学研究应用

mAChR-IN-1 盐酸盐具有广泛的科学研究应用,包括:

化学: 用于研究毒蕈碱乙酰胆碱受体拮抗剂的化学性质和反应性。

生物学: 用于研究中了解毒蕈碱乙酰胆碱受体在各种生物过程中的作用。

医学: 研究其在治疗与毒蕈碱乙酰胆碱受体功能障碍相关的疾病(如阿尔茨海默病和帕金森病)方面的潜在治疗应用。

作用机制

mAChR-IN-1 盐酸盐通过与毒蕈碱乙酰胆碱受体结合并抑制其活性而发挥作用。这种结合阻止乙酰胆碱激活受体,从而阻断下游信号通路。 毒蕈碱乙酰胆碱受体的抑制会影响各种生理过程,包括神经传递、肌肉收缩和腺体分泌 .

相似化合物的比较

类似化合物

阿托品: 一种众所周知的毒蕈碱乙酰胆碱受体拮抗剂,具有广泛的作用。

东莨菪碱: 另一种用于研究和医学的毒蕈碱乙酰胆碱受体拮抗剂。

独特性

mAChR-IN-1 盐酸盐因其对毒蕈碱乙酰胆碱受体的高选择性和效力而独一无二。 它的 IC50 值为 17 nM,使其成为可用的最有效的拮抗剂之一,允许在研究应用中对毒蕈碱乙酰胆碱受体进行精确有效地抑制 .

生物活性

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors that respond to the neurotransmitter acetylcholine and are involved in various physiological processes, including cognition, motor control, and autonomic functions. Among the five known subtypes (M1-M5), mAChR-IN-1 hydrochloride has emerged as a notable compound due to its selective modulation of these receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

This compound acts primarily as an allosteric modulator of the M1 and M3 muscarinic receptor subtypes. Allosteric modulators enhance or inhibit receptor activity without directly competing with the endogenous ligand, acetylcholine. The modulation of these receptors is crucial in regulating cholinergic signaling pathways that affect cognitive functions and neuroprotection.

Key Mechanisms:

- G Protein Coupling : M1 and M3 receptors couple with Gq/11 proteins, leading to phospholipase C activation, which subsequently increases intracellular calcium levels via inositol trisphosphate (IP3) signaling pathways .

- Calcium Mobilization : Activation of these receptors results in calcium mobilization from intracellular stores, which is vital for various cellular responses, including neurotransmitter release and neuronal excitability .

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with mAChRs. Below are summarized findings from various studies:

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement : In a study involving rodent models, this compound was shown to reverse cognitive impairments induced by neurotoxic agents. The compound improved performance in tasks assessing memory and learning capabilities, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

- Neuroprotection : Another investigation focused on the neuroprotective effects of mAChR-IN-1 against excitotoxicity. The results indicated that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress, highlighting its role in safeguarding neuronal integrity .

Research Findings

The biological activity of this compound has been further elucidated through various experimental approaches:

- Binding Affinity Studies : Binding assays conducted on CHO cells expressing different mAChR subtypes revealed that mAChR-IN-1 has a high affinity for M1 and M3 receptors, with dissociation constants (K_d) indicating strong interactions at nanomolar concentrations .

- Signaling Pathway Activation : The compound was found to activate downstream signaling pathways associated with cognitive function enhancement, including MAPK activation and IP3 production, which are critical for synaptic plasticity and memory formation .

属性

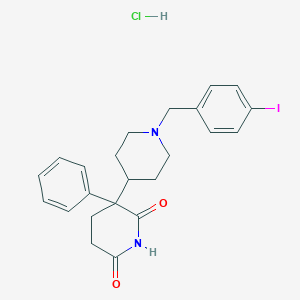

IUPAC Name |

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQCDPVLUEOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。